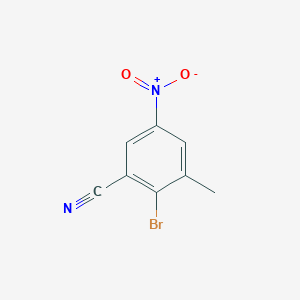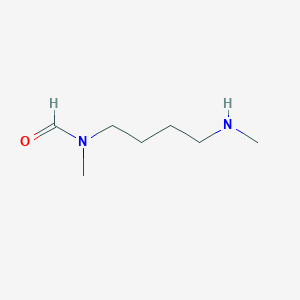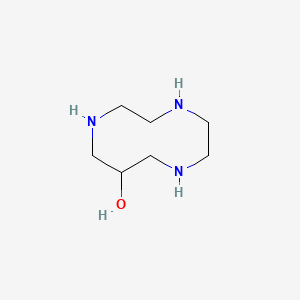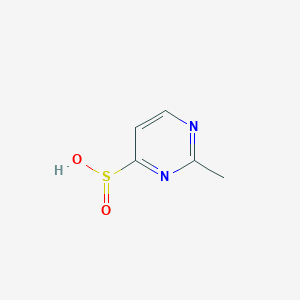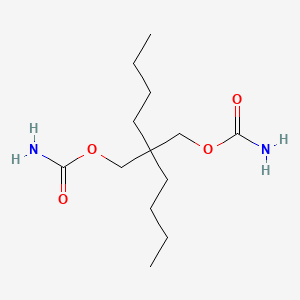
2,2-Dibutyl-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutylpropane-1,3-diyldicarbamate is an organic compound with the molecular formula C11H24N2O4 It belongs to the class of carbamate esters, which are esters of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutylpropane-1,3-diyldicarbamate typically involves the reaction of 2,2-Dibutyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction proceeds as follows:
2,2-Dibutyl-1,3-propanediol+Carbamoyl chloride→2,2-Dibutylpropane-1,3-diyldicarbamate+HCl
Industrial Production Methods
On an industrial scale, the production of 2,2-Dibutylpropane-1,3-diyldicarbamate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-Dibutyl-1,3-propanediol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dibutyl-1,3-propanediol and carbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibutylpropane-1,3-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a protective agent for enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.
Mécanisme D'action
The mechanism of action of 2,2-Dibutylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane-1,3-diyldicarbamate: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethylpropane-1,3-diyldicarbamate: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
2,2-Dibutylpropane-1,3-diyldicarbamate is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic coatings or in drug delivery systems where longer chains can enhance the stability and bioavailability of the drug.
Propriétés
Numéro CAS |
25451-44-9 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
[2-butyl-2-(carbamoyloxymethyl)hexyl] carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-3-5-7-13(8-6-4-2,9-18-11(14)16)10-19-12(15)17/h3-10H2,1-2H3,(H2,14,16)(H2,15,17) |
Clé InChI |
JIZPWHWFDXWYMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)

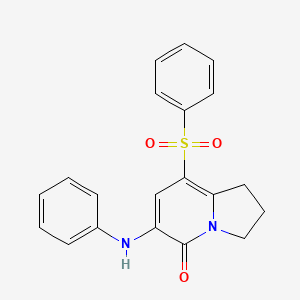
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
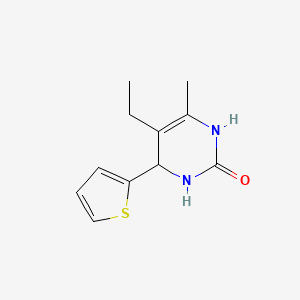
![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)

